molecular formula C24H29FN4O3 B11493445 1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}-2-phenylethanone

1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}-2-phenylethanone

Cat. No.: B11493445
M. Wt: 440.5 g/mol
InChI Key: AGKQGQYKDSLSDN-UHFFFAOYSA-N
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Description

1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound featuring a piperazine ring, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE typically involves multi-step proceduresThe final step involves the coupling of the phenyl group to the piperazine ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Evaluated as a potential acetylcholinesterase inhibitor.

Uniqueness

1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C24H29FN4O3

Molecular Weight

440.5 g/mol

IUPAC Name

1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C24H29FN4O3/c25-20-17-23(29(31)32)22(18-21(20)26-10-6-1-2-7-11-26)27-12-14-28(15-13-27)24(30)16-19-8-4-3-5-9-19/h3-5,8-9,17-18H,1-2,6-7,10-16H2

InChI Key

AGKQGQYKDSLSDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)[N+](=O)[O-])F

Origin of Product

United States

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